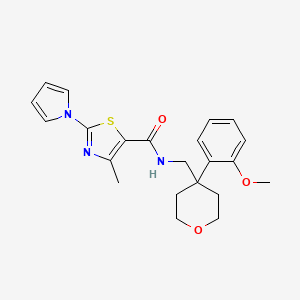
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1327244-30-3 |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
The biological activity of this compound can be attributed to its structural components, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The presence of the methoxyphenyl group may enhance the binding affinity to various biological targets, which is crucial for its therapeutic efficacy.
1. Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells, with IC50 values indicating potent cytotoxicity .
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Thiazoles have been linked to effective anticonvulsant activity in various studies. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in seizure models, indicating their ability to modulate neuronal excitability .
3. Antimicrobial Properties
Compounds with similar sulfonamide structures are frequently investigated for their antimicrobial effects. The thiazole ring's presence enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in treating bacterial infections .
Case Studies and Research Findings
Several studies highlight the biological activity of thiazole derivatives:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of a series of thiazole-based compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The study reported IC50 values as low as 1.61 µg/mL for certain derivatives .
Case Study 2: Anticonvulsant Screening
In a screening of novel thiazole-integrated compounds, one derivative displayed significant anticonvulsant activity with a median effective dose (ED50) lower than that of traditional anticonvulsants. The structure–activity relationship (SAR) analysis suggested that substituents at specific positions on the thiazole ring were critical for enhancing activity .
特性
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZYZAYJGSHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













